molecular formula C15H13NO2 B11958031 N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline

Cat. No.: B11958031
M. Wt: 239.27 g/mol
InChI Key: VWZPXXBBFSLBEW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline is an organic compound characterized by the presence of a benzodioxole ring and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline typically involves the condensation of 2-methylaniline with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often facilitated by heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide
  • N-(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-carboximidic acid
  • N-(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

Uniqueness

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzodioxole ring and a methylaniline moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C15H13NO2/c1-11-4-2-3-5-13(11)16-9-12-6-7-14-15(8-12)18-10-17-14/h2-9H,10H2,1H3

InChI Key

VWZPXXBBFSLBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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